molecular formula C11H11ClO2 B12284589 Methyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Methyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Cat. No.: B12284589
M. Wt: 210.65 g/mol
InChI Key: QRSGTDBJDBYJHW-UHFFFAOYSA-N
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Description

Methyltrans-2-(4-Chlorophenyl)cyclopropanecarboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a chlorophenyl group attached to it. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltrans-2-(4-Chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of Methyltrans-2-(4-Chlorophenyl)cyclopropanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyltrans-2-(4-Chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyltrans-2-(4-Chlorophenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyltrans-2-(4-Chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and chlorophenyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways and processes, making it a valuable compound for research.

Comparison with Similar Compounds

Similar Compounds

  • Methyltrans-2-(4-Bromophenyl)cyclopropanecarboxylate
  • Methyltrans-2-(4-Fluorophenyl)cyclopropanecarboxylate
  • Methyltrans-2-(4-Methylphenyl)cyclopropanecarboxylate

Uniqueness

Methyltrans-2-(4-Chlorophenyl)cyclopropanecarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSGTDBJDBYJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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